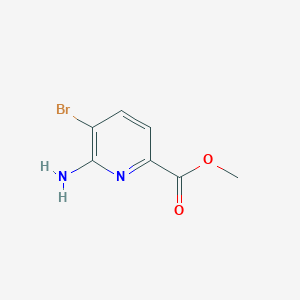

Methyl 6-amino-5-bromopicolinate

Descripción general

Descripción

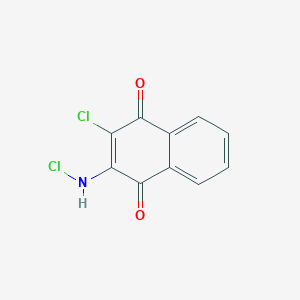

Methyl 6-amino-5-bromopicolinate (M5BP) is an organic compound that has been widely studied in the scientific research community due to its unique properties. It is a brominated derivative of picolinic acid, a naturally occurring compound found in plants and animals. M5BP has a wide range of applications, from being used as a catalyst in the synthesis of other compounds to being used as a biochemical probe for studying cellular processes. In

Aplicaciones Científicas De Investigación

Heterocyclic Amines and Cancer Research

Epidemiologic and experimental evidence suggests that dietary factors, including heterocyclic amines formed in cooked meats, could influence the incidence of cancer, particularly mammary gland cancer. This research underlines the significance of understanding chemical compounds and their formation during cooking and their potential health impacts (Snyderwine, 1994).

Antimalarial Agents and Metabolism

Studies on the metabolism of 8-aminoquinoline antimalarial agents highlight the importance of understanding the metabolic pathways and toxicology of chemical compounds, including the formation of metabolites that may have implications for erythrocyte health (Strother et al., 1981).

Neuroprotective Strategies in Stroke

Research into neuroprotective strategies for cerebrovascular stroke explores the complex signaling cascades and the potential of various compounds to mitigate secondary cerebral injury. This highlights the broad spectrum of chemical compound applications in medical research (Karsy et al., 2017).

Analytical Methods in Antioxidant Activity

The study of antioxidants requires comprehensive analytical methods to determine activity levels. Understanding the chemical properties and activity of compounds, including those related to "Methyl 6-amino-5-bromopicolinate," is crucial in fields ranging from food engineering to pharmacy (Munteanu & Apetrei, 2021).

Bromination and Chemical Reactivity

Research into the regioselectivity of bromination in unsymmetrical dimethylpyridines addresses the chemical reactivity and properties of compounds, offering insights into how functional groups influence chemical reactions, a concept that could apply to studying "this compound" (Thapa et al., 2014).

Safety and Hazards

“Methyl 6-amino-5-bromopicolinate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

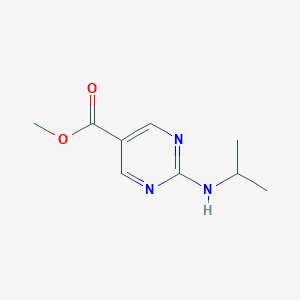

methyl 6-amino-5-bromopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCMNQHZFOMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=C(C=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443774 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178876-82-9 | |

| Record name | Methyl 6-amino-5-bromopicolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,2,4]Triazol-1-yl-benzaldehyde](/img/structure/B143020.png)

![4-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B143030.png)